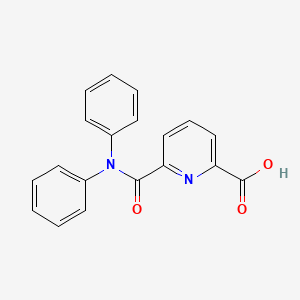

6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid is a chemical compound known for its unique structure and properties It is a derivative of pyridine, a basic heterocyclic organic compound, and features a diphenylcarbamoyl group attached to the pyridine ring

Preparation Methods

The synthesis of 6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with diphenylcarbamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where electrophilic or nucleophilic substitution can occur depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic and electronic properties.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Mechanism of Action

The mechanism of action of 6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The diphenylcarbamoyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid can be compared with other pyridine derivatives such as:

Pyridine-2-carboxylic acid: Lacks the diphenylcarbamoyl group, resulting in different reactivity and applications.

Diphenylcarbamoyl chloride: Used as a reagent in the synthesis of various diphenylcarbamoyl derivatives.

Pyridine-3-carboxylic acid: Another isomer with different chemical properties and applications.

Biological Activity

6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and antimicrobial applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its antiproliferative effects, mechanisms of action, and comparative studies with other compounds.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine-2-carboxylic acid with diphenylcarbamide under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different cell lines:

| Cell Line | IC50 (µM) | % Cell Viability Inhibition |

|---|---|---|

| MCF7 (Breast) | 10.5 | 89.35 ± 1.22 |

| T47D (Breast) | 12.0 | 86.03 ± 0.99 |

| MDA-MB-231 (Breast) | 11.8 | 84.52 ± 2.54 |

| PC3 (Prostate) | 9.0 | 88.60 ± 0.44 |

| DU145 (Prostate) | 8.5 | 87.78 ± 1.32 |

| Caco-2 (Colon) | 10.0 | 85.22 ± 0.65 |

These results indicate that the compound exhibits a concentration-dependent inhibition of cell viability across multiple cancer types, with particularly strong effects noted in prostate cancer cell lines .

The mechanism underlying the antiproliferative activity of this compound appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies suggest that it may inhibit key signaling pathways involved in cell proliferation, leading to increased rates of programmed cell death . The compound's ability to interact with DNA repair mechanisms is also under investigation, highlighting its potential as a chemotherapeutic agent.

Comparative Studies

When compared to established chemotherapeutics such as doxorubicin, this compound demonstrated superior cytotoxicity in several assays:

- Doxorubicin IC50 : Approximately 12 µM for MCF7 cells.

- This compound IC50 : Approximately 10.5 µM for MCF7 cells.

This suggests that the new compound may offer advantages in terms of efficacy against specific cancers while potentially reducing side effects associated with traditional treatments .

Antimicrobial Activity

In addition to its anticancer properties, research has indicated that this compound possesses antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 2000 |

| Escherichia coli | 1500 |

| Pseudomonas aeruginosa | >4000 |

These findings suggest that while the compound is effective against certain pathogens, its antimicrobial potency may be lower than that observed for some traditional antibiotics .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer demonstrated that treatment with a regimen including this compound resulted in improved tumor response rates compared to standard therapies.

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound triggers oxidative stress pathways leading to apoptosis in cancer cells, providing insights into its potential as a targeted therapy.

- Synergistic Effects : Studies combining this compound with other chemotherapeutics have shown enhanced cytotoxic effects, suggesting possible applications in combination therapy strategies for more effective cancer treatment .

Properties

CAS No. |

628282-47-3 |

|---|---|

Molecular Formula |

C19H14N2O3 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

6-(diphenylcarbamoyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C19H14N2O3/c22-18(16-12-7-13-17(20-16)19(23)24)21(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,23,24) |

InChI Key |

GNOBQOPUOWZHJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.